molecular formula C5H8O2S B14663186 Methyl 2-(methylsulfanyl)prop-2-enoate CAS No. 43228-10-0

Methyl 2-(methylsulfanyl)prop-2-enoate

Katalognummer: B14663186
CAS-Nummer: 43228-10-0
Molekulargewicht: 132.18 g/mol
InChI-Schlüssel: QCGQAWBHALUDCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Propenoic acid, 2-(methylthio)-, methyl ester is an organic compound with the molecular formula C5H8O2S. This compound is a derivative of propenoic acid, where a methylthio group is attached to the second carbon atom, and the carboxylic acid group is esterified with methanol. It is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-(methylthio)-, methyl ester typically involves the esterification of 2-propenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors where 2-propenoic acid and methanol are mixed with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed to drive the reaction to completion.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Propenoic acid, 2-(methylthio)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, alcohols, and thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters.

Wissenschaftliche Forschungsanwendungen

2-Propenoic acid, 2-(methylthio)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers and resins, where it acts as a monomer or comonomer.

Wirkmechanismus

The mechanism of action of 2-propenoic acid, 2-(methylthio)-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The methylthio group can undergo oxidation to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-Propenoic acid, methyl ester: Similar structure but lacks the methylthio group.

    2-Propenoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of a methylthio group.

    2-Propenoic acid, 3-phenyl-, methyl ester: Contains a phenyl group instead of a methylthio group.

Uniqueness: 2-Propenoic acid, 2-(methylthio)-, methyl ester is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This group can undergo specific reactions that are not possible with other similar compounds, making it valuable in various applications.

Eigenschaften

CAS-Nummer

43228-10-0

Molekularformel

C5H8O2S

Molekulargewicht

132.18 g/mol

IUPAC-Name

methyl 2-methylsulfanylprop-2-enoate

InChI

InChI=1S/C5H8O2S/c1-4(8-3)5(6)7-2/h1H2,2-3H3

InChI-Schlüssel

QCGQAWBHALUDCD-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.